molecular formula C23H24FN3O3S2 B2452386 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923504-81-8

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2452386
CAS RN: 923504-81-8
M. Wt: 473.58
InChI Key: FXYVMGBTWQKECA-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O3S2 and its molecular weight is 473.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis of novel compounds and polymers that incorporate similar structural motifs to "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide". For instance, the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids have been explored, highlighting the importance of such compounds in the development of materials with desirable physical and chemical properties (Hsiao & Huang, 1997).

Biological Interactions

The compound's structural analogs have been studied for their interactions with biological targets. For example, structure-activity relationship studies of pyrazole derivatives as cannabinoid receptor antagonists have provided insights into the requirements for potent and selective activity at these receptors, which is crucial for developing therapeutics targeting the endocannabinoid system (Lan et al., 1999).

Drug Development

Compounds with similar frameworks have been investigated for their potential as drug candidates. The synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and their evaluation as antiproliferative agents represent a structure-activity relationship study aimed at discovering new therapeutic agents (Benaka Prasad et al., 2009).

Enzyme Inhibition

Research has also focused on the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease, indicating the compound's relevance in studying enzyme inhibition mechanisms and developing treatments for neurodegenerative disorders (Rehman et al., 2018).

Molecular Imaging

Additionally, the feasibility of nucleophilic displacement for the synthesis of PET radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, has been demonstrated. This highlights the compound's potential application in molecular imaging to study cannabinoid receptors in the brain, which is crucial for understanding various neurological conditions (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S2/c1-15-3-4-18(13-16(15)2)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)20-7-5-19(24)6-8-20/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYVMGBTWQKECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

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